3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with ethoxyphenyl and methoxyphenoxy substituents, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the ethoxyphenyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions using appropriate phenoxy derivatives.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, modulating their activity. Pathways involved may include inhibition of enzymes like kinases or interaction with nuclear receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one include other indole derivatives with varying substituents:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a boronic ester group and has applications in organic synthesis and catalysis.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another boronic ester derivative with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C27H27NO6 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C27H27NO6/c1-3-33-20-14-12-19(13-15-20)23(29)18-27(31)21-8-4-5-9-22(21)28(26(27)30)16-17-34-25-11-7-6-10-24(25)32-2/h4-15,31H,3,16-18H2,1-2H3 |
InChI Key |
AHVPBHVOMXIIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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